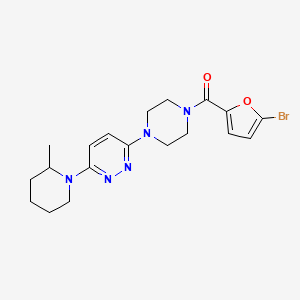

(5-Bromofuran-2-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Description

This compound is a heterocyclic organic molecule featuring a brominated furan moiety linked via a methanone bridge to a piperazine ring, which is further substituted with a pyridazine group bearing a 2-methylpiperidin-1-yl substituent. The bromine atom on the furan ring enhances electrophilicity and may influence binding affinity through steric and electronic effects, while the piperazine and pyridazine components contribute to solubility and conformational flexibility .

Properties

IUPAC Name |

(5-bromofuran-2-yl)-[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BrN5O2/c1-14-4-2-3-9-25(14)18-8-7-17(21-22-18)23-10-12-24(13-11-23)19(26)15-5-6-16(20)27-15/h5-8,14H,2-4,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJZKIZYYLNHDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BrN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Bromofuran-2-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The general synthetic route may include:

- Formation of the furan ring through bromination.

- Piperazine and pyridazine derivatization to introduce the piperidinyl substituent.

- Final coupling reactions to yield the target compound.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a related compound was shown to inhibit B-cell lymphoma 6 (BCL6) with an IC50 value of 19.4 ± 3.4 μM, suggesting that modifications in the piperazine and pyridazine moieties can enhance activity against cancer cell lines .

Antimicrobial Activity

In vitro studies have demonstrated that compounds with similar structures possess moderate to excellent antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising zones of inhibition .

The biological mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the presence of the bromofuran moiety plays a critical role in interacting with cellular targets, potentially influencing signaling pathways involved in cell proliferation and apoptosis.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives similar to the target compound were evaluated for their ability to inhibit BCL6 interactions. The results indicated that structural modifications could significantly enhance inhibitory potency, with some derivatives demonstrating over 45-fold increased activity compared to controls .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of related compounds, where several derivatives were screened against a panel of pathogens. The findings revealed that most synthesized compounds exhibited good activity, particularly those with specific substitutions on the piperazine ring .

Data Tables

| Compound Name | Structure | IC50 (μM) | Activity Type |

|---|---|---|---|

| Compound A | Structure | 19.4 ± 3.4 | Anticancer |

| Compound B | Structure | 25 ± 5 | Antimicrobial |

| Compound C | Structure | 0.77 ± 0.05 | Anticancer |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to its core scaffolds:

Furan Ring Modifications

- Halogen Substitution : Replacement of bromine with chlorine or fluorine (e.g., 5-chlorofuran-2-yl analogs) alters electronic properties and metabolic stability. Bromine’s larger atomic radius may enhance hydrophobic interactions compared to lighter halogens, as observed in kinase inhibitors .

Piperazine and Pyridazine Variations

- Piperazine Substitution : Replacement with morpholine or thiomorpholine rings affects basicity and hydrogen-bonding capacity. For instance, morpholine analogs often display enhanced aqueous solubility due to oxygen’s electronegativity .

- However, bulkier groups like 2-methylpiperidin-1-yl may improve selectivity by minimizing off-target interactions .

Methanone Bridge Alternatives

- Methanone bridges generally provide rigidity, favoring entropic gains during target binding .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Analogs

*Estimated using fragment-based methods.

Methodological Considerations

Structural elucidation of these compounds relies on advanced spectroscopic techniques:

- NMR Spectroscopy : $^{1}\text{H}$- and $^{13}\text{C}$-NMR are indispensable for confirming substituent positions, as demonstrated in studies of Z. fabago-derived glycosides .

- X-ray Crystallography : Programs like CCP4 enable precise determination of piperazine-pyridazine conformations, critical for structure-activity relationship (SAR) modeling .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-Bromofuran-2-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone, and what key intermediates are involved?

- Methodology : The synthesis typically involves sequential coupling reactions. For example, piperazine derivatives are functionalized via nucleophilic substitution or Buchwald-Hartwig amination to introduce the pyridazine moiety. The bromofuran group is often attached via a Friedel-Crafts acylation or Suzuki-Miyaura coupling. Key intermediates include substituted piperazines (e.g., 4-(6-chloropyridazin-3-yl)piperazine) and halogenated furan precursors. Reaction conditions (e.g., Pd catalysts for cross-coupling, temperature control at 80–120°C) are critical for yield optimization .

- Characterization : Intermediates and final products are validated via H/C NMR, HPLC (>95% purity), and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- NMR : H NMR (400–600 MHz) resolves signals for the bromofuran (δ 6.5–7.2 ppm) and piperazine/pyridazine protons (δ 2.5–4.0 ppm). C NMR confirms carbonyl (C=O, ~165–170 ppm) and aromatic carbons.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity.

- Mass Spectrometry : HRMS (ESI+) identifies the molecular ion [M+H] (e.g., m/z ~472.278 for CHBrFNO) .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

- Screening Strategy :

- In vitro : Enzymatic assays (e.g., kinase inhibition) and cell viability assays (MTT/XTT) against cancer or microbial lines.

- Target Prediction : Computational docking (AutoDock Vina) to map interactions with receptors like GPCRs or kinases, leveraging the piperazine-pyridazine scaffold’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up production, and what are common pitfalls?

- Optimization Strategies :

- Catalyst Screening : Test Pd(OAc)/XPhos for coupling efficiency.

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) for acylation steps but switch to THF/water biphasic systems to minimize side reactions.

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC for high-purity batches. Contamination by dehalogenated byproducts (e.g., furan without Br) is a common issue, requiring rigorous TLC monitoring .

Q. How should contradictory bioactivity data (e.g., varying IC values across assays) be resolved?

- Troubleshooting Framework :

- Assay Conditions : Validate buffer pH (e.g., 6.5–7.4), ion concentration, and temperature (25–37°C).

- Metabolic Stability : Test compound degradation in liver microsomes (human/rat) to assess false negatives.

- Structural Analogues : Compare with derivatives (e.g., replacing Br with Cl or modifying the piperidine group) to isolate pharmacophore contributions .

Q. What computational methods are suitable for predicting off-target interactions or toxicity?

- In silico Approaches :

- Molecular Dynamics (MD) : Simulate binding to hERG channels (toxicity risk) using Desmond or GROMACS.

- ADMET Prediction : Tools like SwissADME or ProTox-II evaluate permeability (LogP ~3.5), cytochrome P450 inhibition, and mutagenicity .

Q. How can the compound’s stability under physiological conditions be assessed?

- Experimental Design :

- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via LC-MS over 24–72 hours.

- Light/Temperature Sensitivity : Accelerated stability studies (40°C/75% RH) per ICH guidelines.

- Metabolite Profiling : Use hepatocyte co-cultures to identify phase I/II metabolites .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported solubility (e.g., DMSO vs. aqueous buffers)?

- Resolution Protocol :

- Solubility Screening : Use nephelometry to quantify precipitation in PBS, DMEM, or simulated biological fluids.

- Co-solvents : Test cyclodextrin-based formulations or PEG-400 to enhance aqueous solubility.

- Salt Formation : Synthesize HCl or mesylate salts and compare dissolution profiles .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.